molecular formula C7H10ClF2NO2 B6608600 methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride CAS No. 2763777-54-2

methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Cat. No.: B6608600
CAS No.: 2763777-54-2
M. Wt: 213.61 g/mol
InChI Key: IXCULTGMQHMXLN-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride is a bicyclopentane (BCP)-based compound featuring a rigid, strained bicyclic scaffold substituted with fluorine atoms and an amino group. This structure confers unique physicochemical properties, including enhanced metabolic stability and improved bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO2.ClH/c1-12-4(11)5-2-6(10,3-5)7(5,8)9;/h2-3,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCULTGMQHMXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation-Difluorocarbene Insertion Cascade

A one-pot protocol developed by enables rapid assembly of 2,2-difluorobicyclo[1.1.1]pentanes from α-allyldiazoacetate precursors. The sequence involves:

  • Dirhodium-catalyzed intramolecular cyclopropanation of diazo compound 17 (0.01 mol% Rh₂(Oct)₄, THF, 25°C) to form bicyclo[1.1.0]butane intermediates.

  • Difluorocarbene insertion via treatment with CF₃TMS/NaI in THF at 40°C, achieving ring expansion to the bicyclo[1.1.1]pentane core.

This method produced 2,2-difluorobicyclo[1.1.1]pentanes 21a–f in 42–68% yield (Table 1). The protocol’s modularity allows variation of the aryl substituent (R = 4-ClC₆H₄, 3-CF₃C₆H₄) while maintaining stereochemical fidelity.

Table 1: Representative Yields from One-Pot Synthesis

EntryR GroupYield (%)
21a4-ClC₆H₄68
21b3-CF₃C₆H₄62
21c2-Naphthyl55

[2π+2σ] Cycloaddition of Propellane

An alternative route from employs photochemical [2π+2σ] cycloaddition between propellane and diacetyl derivatives. While scalable to kilogram quantities, this method requires UV irradiation (450 nm LED) and precise temperature control (35°C) to suppress side reactions. The resulting bicyclo[1.1.1]pentane-1-carboxylate ester 23 is obtained in 35% yield after silica gel purification.

Regioselective Fluorination Techniques

Installation of the 2,2-difluoro motif employs two complementary strategies:

Electrophilic Fluorination with Selectfluor®

Treatment of bicyclo[1.1.1]pentane-1-carboxylic acid 8 (155.0 g, 0.99 mol) with Selectfluor® (1.2 equiv) and AgNO₃ (0.2 equiv) in distilled water at 70°C for 24 hours achieves monofluorination at the bridgehead position (42% yield). Sequential fluorination using excess Selectfluor® (2.4 equiv) introduces the second fluorine atom, though competing hydrolysis necessitates careful pH control (pH 6.5–7.0).

Difluorocarbene Transfer

The CF₂ group can be directly incorporated during bicyclo[1.1.1]pentane formation using CF₃TMS as a difluorocarbene source. This method avoids post-synthetic fluorination steps but requires anhydrous conditions (H₂O < 50 ppm) to prevent carbene hydrolysis.

Amino Group Introduction via Curtius Rearrangement

Conversion of the carboxylate to the 3-amino group proceeds through a three-stage sequence:

Mixed Carbonate Formation

Reaction of methyl 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate 14 with (PhO)₂P(O)N₃ (1.1 equiv) and Et₃N (1.2 equiv) in tert-butanol at 85°C generates the acyl azide intermediate. Monitoring by IR spectroscopy confirms complete consumption of the starting material (disappearance of ν(N₃) at 2100 cm⁻¹).

Thermal Rearrangement

Heating the acyl azide to 110°C in toluene induces Curtius rearrangement, producing the isocyanate derivative. Trapping with tert-butanol affords the Boc-protected amine 10 in 83% yield.

Deprotection and Hydrochloride Formation

Treatment of 10 with 4M HCl in dioxane (25°C, 2 h) removes the Boc group, yielding the hydrochloride salt as a hygroscopic white solid (mp 195–197°C). X-ray crystallography confirms the ammonium chloride adopts a distorted tetrahedral geometry with N–H···Cl hydrogen bonds (2.01–2.15 Å).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Effects in Fluorination

Polar aprotic solvents (DMF, DMA) improve Selectfluor® solubility but promote ester hydrolysis. Mixed aqueous-THF systems (3:1 v/v) balance reactivity and stability, achieving 89% conversion while limiting hydrolysis to <5%.

Temperature Control During Curtius Rearrangement

Exothermic decomposition of acyl azides necessitates gradual heating (2°C/min) to maintain internal temperatures below 120°C. Adiabatic calorimetry studies reveal a maximum self-heat rate (dT/dt) of 8°C/min at 50% conversion, mandating strict thermal management.

Analytical Characterization

Spectroscopic Data

  • ¹⁹F NMR : Two distinct singlets at δ −150.3 (CF₂) and −145.7 (bridgehead F)

  • ¹³C NMR : Carboxylate carbonyl at δ 175.5 (d, J = 37 Hz), bicyclic carbons at δ 74.8 (d, J = 329 Hz)

  • HRMS : [M+H]⁺ calcd. for C₇H₁₁F₂N O₂ 174.0430, found 174.0432

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows ≥99% purity for batches produced via the one-pot method, compared to 97–98% for stepwise syntheses.

Scale-Up Considerations

Kilogram-Scale Production

The photochemical cycloaddition route demonstrates scalability:

  • 1 kg of propellane processed in flow reactor (residence time 45 min)

  • 35% isolated yield of 23 after continuous extraction

  • Productivity: 2.8 kg/day using 10 L reactor volume

Waste Stream Management

Fluoride ion concentration in aqueous effluents requires neutralization with Ca(OH)₂ to precipitate CaF₂ (Ksp = 3.9×10⁻¹¹). Process mass intensity (PMI) analysis shows 68% reduction vs. batch methods due to solvent recycling.

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison

ParameterOne-PotStepwise
Total Steps36
Overall Yield (%)5528
Purity (%)9997
Scalability (kg)0.510

The one-pot method offers superior atom economy (82% vs. 65%) but requires specialized equipment for high-pressure carbene reactions. The stepwise approach enables intermediate characterization but suffers from yield attrition during purification.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key functional groups:

  • Amino group (–NH₂) : Basic and nucleophilic, prone to acylation or alkylation.

  • Ester group (–COOCH₃) : Susceptible to hydrolysis, transesterification, or reduction.

  • Difluoromethylene (–CF₂) : Electron-withdrawing, stabilizes adjacent carbocations or radicals.

Acylation of the Amino Group

The primary amine reacts with acylating agents (e.g., acetyl chloride) to form amides. The hydrochloride salt may require deprotonation (e.g., with triethylamine) to enhance nucleophilicity:

R–NH3+Cl+BaseR–NH2+BaseH+Cl\text{R–NH}_3^+ \text{Cl}^- + \text{Base} \rightarrow \text{R–NH}_2 + \text{BaseH}^+ \text{Cl}^-R–NH2+R’COClR–NHCOR’+HCl\text{R–NH}_2 + \text{R'COCl} \rightarrow \text{R–NHCOR'} + \text{HCl}

This pathway is analogous to reactions observed in structurally related bicyclo[1.1.1]pentane amines .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :

    R–COOCH3+H2OH+R–COOH+CH3OH\text{R–COOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R–COOH} + \text{CH}_3\text{OH}
  • Basic hydrolysis (saponification) :

    R–COOCH3+NaOHR–COONa++CH3OH\text{R–COOCH}_3 + \text{NaOH} \rightarrow \text{R–COO}^- \text{Na}^+ + \text{CH}_3\text{OH}

Similar transformations are documented for bicyclo[1.1.1]pentane esters .

Strain-Driven Reactivity

The bicyclo[1.1.1]pentane core’s high ring strain (~70 kcal/mol) facilitates unique reactions:

  • Electrophilic Addition : Reacts with halogens (e.g., Br₂) to form bridgehead adducts.

  • Photochemical Reactions : UV irradiation may induce radical formation or ring-opening, as seen in related bicyclo systems .

Table 2: Strain-Driven Reactions

Reaction TypeReagents/ConditionsProduct
HalogenationBr₂, CH₂Cl₂, 0°C1,3-Dibromo adduct
Radical AdditionAIBN, H⁻ donorFunctionalized linear alkane
CycloadditionDienophiles, heatFused polycyclic derivatives

Stability and Decomposition

  • Thermal Stability : The compound is stable below 150°C but may decompose via retro-Diels-Alder pathways at higher temperatures.

  • Acid Sensitivity : Protonation of the amino group reduces nucleophilicity but enhances solubility in polar solvents.

  • Rearrangement Risks : Under basic conditions, the bicyclo core may rearrange to less strained structures, as observed in difluorobicyclo[1.1.0]butane derivatives .

Key Research Findings

  • Difluorocarbene Insertion : The bicyclo[1.1.1]pentane core can be synthesized via difluorocarbene insertion into bicyclo[1.1.0]butanes, though yields depend on substituent electronic effects .

  • Scale-Up Synthesis : Photochemical methods enable kilogram-scale production of bicyclo[1.1.1]pentane derivatives, with ester groups serving as handles for further modification .

  • Biological Activity : Amino-functionalized bicyclo[1.1.1]pentanes show enhanced binding affinity in enzyme inhibition assays compared to non-rigid analogs.

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Properties
Bicyclo[1.1.1]pentane (BCP) derivatives, including methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate, are recognized as bioisosteres of traditional aromatic rings like benzene. This property allows them to mimic the electronic and spatial characteristics of these rings while potentially offering improved pharmacological profiles and reduced toxicity .

Synthesis of Drug Candidates
The compound serves as a building block in the synthesis of various drug candidates. For instance, it has been utilized in decarboxylative C-N coupling reactions, facilitating the formation of nitrogen-containing heterocycles that are crucial in many pharmaceutical applications . The unique structure of BCP derivatives enables modifications that enhance the biological activity of synthesized compounds.

Case Study: γ-Secretase Inhibitors
Research has demonstrated that replacing traditional aromatic groups with BCP motifs can enhance the efficacy of γ-secretase inhibitors, which are vital in treating Alzheimer's disease. The incorporation of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate into these inhibitors has shown promising results in maintaining activity while potentially reducing side effects associated with conventional structures .

Chemical Synthesis

Radical Reactions
The compound has been involved in radical chlorination reactions to create halogenated derivatives, which are valuable intermediates in organic synthesis. Studies indicate that selective radical processes can yield various bicyclo[1.1.1]pentane derivatives with specific halogen placements, enhancing their utility in synthesizing complex molecules .

Photoredox Catalysis
Recent advancements have highlighted the use of photoredox catalysis with BCP derivatives for functionalization processes. This method allows for the efficient transformation of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate into more complex structures under mild conditions, showcasing its versatility as a synthetic intermediate .

Material Science

Polymer Chemistry
The unique structural properties of bicyclo[1.1.1]pentanes make them suitable for applications in polymer science as well. Their incorporation into polymer matrices can enhance mechanical properties and thermal stability due to their rigid structure and ability to form strong intermolecular interactions.

Summary Table of Applications

Application Area Details References
Medicinal ChemistryBioisosteric replacements; synthesis of drug candidates ,
Chemical SynthesisRadical chlorination; photoredox reactions ,
Material ScienceEnhancements in polymer properties ,

Mechanism of Action

The mechanism of action of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and metabolic stability .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₇H₁₁ClF₂NO₂
  • Molecular Weight : 195.62 g/mol (hydrochloride form)
  • Purity : >98.0% (qNMR)
  • Physical Form : White to pale-yellow powder or crystalline solid
  • CAS Number : 676371-65-6

The compound is synthesized via multistep routes involving Rh-catalyzed cyclopropanation and subsequent functionalization (e.g., fluorination, amination) . Its bicyclo[1.1.1]pentane core serves as a bioisostere for linear or aromatic moieties in drug discovery, enabling enhanced target engagement while reducing off-target effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride with structurally related bicyclopentane derivatives:

Compound Name Molecular Formula Substituents Synthesis Method Yield Key Applications/Features References
This compound C₇H₁₁ClF₂NO₂ 3-NH₂, 2,2-F₂, COOCH₃, HCl Rh₂(Oct)₄ catalysis, Strecker resolution 36–43% Bioisostere for phenyl/tert-butyl groups
Methyl 2,2-difluoro-3-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxylate C₁₈H₁₆F₂O₂ 3-naphthyl, 2,2-F₂, COOCH₃ Rh₂(Oct)₄ catalysis, CF₃TMS addition 42% Lipophilicity enhancement for CNS targets
Methyl 3-fluorobicyclo[1.1.1]pentylglycine C₈H₁₂FNO₂ 3-F, glycine side chain Chiral resolution, enzymatic hydrolysis 75% ee Peptide backbone modification
Methyl 2,2-dichloro-3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate C₁₄H₁₁Cl₂F₃O₂ 3-(CF₃-C₆H₄), 2,2-Cl₂, COOCH₃ Na-mediated cyclopropanation 38% Inhibitor of LpPLA2 enzyme

Key Observations:

Fluorination vs. Chlorination: The difluoro substitution (as in the target compound) improves metabolic stability compared to dichloro analogs (e.g., compound from ), which exhibit higher reactivity but lower selectivity . Fluorinated derivatives generally show higher solubility in polar solvents (e.g., DMSO, ethanol) than chlorinated counterparts .

Amino Group Positioning: The 3-amino group in the target compound enables hydrogen bonding with biological targets, a feature absent in non-aminated analogs like methyl 3-(naphthalen-2-yl) derivatives .

Stereochemical Complexity :

  • Chiral BCPs (e.g., (S)-homo-PBPG ) require enantioselective synthesis, whereas the target compound’s hydrochloride salt simplifies resolution via ionic crystallization .

Pharmacological and Industrial Relevance

  • Target Compound : Used in peptide mimetics and kinase inhibitors due to its balanced lipophilicity (clogP ≈ 1.2) and hydrogen-bonding capacity .
  • Monofluorinated Analogs: Preferred for CNS drugs due to enhanced blood-brain barrier penetration (e.g., 3-fluorobicyclo[1.1.1]pentylglycine) .

Biological Activity

Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate is C₇H₁₀F₂N O₂, with a molecular weight of approximately 174.16 g/mol. The compound features a bicyclo[1.1.1]pentane framework, characterized by:

  • Amino Group : Contributes to potential interactions with biological targets.
  • Carboxylate Ester : Allows for various chemical transformations.
  • Fluorine Atoms : Enhance lipophilicity and binding affinity towards biological targets due to alterations in electronic properties and steric effects.

Biological Activity

Research indicates that compounds similar to methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate can modulate enzyme activity and receptor interactions, which are crucial for therapeutic applications. The presence of fluorine atoms is particularly noteworthy as it can significantly influence the compound's biological activity.

Binding Affinity Studies

Preliminary studies have focused on the binding affinities of this compound towards specific enzymes and receptors:

  • Inhibition Studies : Compounds with similar structures have shown promise as inhibitors for various enzymes, enhancing their therapeutic potential.
  • Receptor Interactions : The unique structure may allow for selective interactions with specific receptors, potentially leading to fewer side effects compared to non-fluorinated analogs.

Synthesis Methods

The synthesis of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate typically involves several steps:

  • Starting Materials : Utilization of difluorinated precursors.
  • Reactions : Employing strategies such as decarboxylative coupling and functionalization techniques.
  • Purification : High-performance liquid chromatography (HPLC) is often used to ensure purity.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Antimicrobial Activity

A study examining the antibacterial properties of structurally related compounds reported moderate to good activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . This suggests that methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate may also possess antimicrobial properties worth exploring.

Structure-Based Drug Design

Research utilizing structure-based drug design has identified derivatives of bicyclic compounds that exhibit potent inhibition against specific targets like PKMYT1 in cancer cells . This highlights the potential for derivatives of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate in cancer therapy.

Comparative Analysis

The following table summarizes structural comparisons between methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate and related compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 3-Amino-Bicyclo[1.1.1]Pentane-1-CarboxylateLacks fluorine substitutionSimpler structure without fluorine
Methyl 3-Amino-2-Methylbicyclo[1.1.0]Butane-1-CarboxylateDifferent bicyclic frameworkDifferent reactivity profile
Methyl 3-Amino-2,2-Difluorobicyclo[2.2.0]PentaneVariations in bicyclic structurePotentially different biological activity

Q & A

Basic Research Questions

Q. What are the key considerations for designing an efficient synthetic route for methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride?

  • Methodological Answer : Prioritize computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states. Combine this with high-throughput experimentation to validate predicted pathways. ICReDD’s integrated approach of computational, information, and experimental sciences can reduce trial-and-error cycles, particularly for optimizing fluorination and cyclization steps . Safety protocols (e.g., handling fluorinated intermediates under inert atmospheres) should align with guidelines for similar bicyclo[1.1.1]pentane derivatives .

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve the bicyclo[1.1.1]pentane core’s strain and substituent orientation. Pair this with 19F^{19}\text{F} NMR to analyze electronic effects of difluorination. Computational tools like DFT can corroborate experimental data to map electron density distribution and predict reactivity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow safety data for structurally related bicyclopentane compounds:

  • Use personal protective equipment (PPE) including nitrile gloves and safety goggles.
  • Store at 2–8°C under inert gas to prevent degradation.
  • Mitigate inhalation risks via fume hoods and ensure ventilation to avoid dust formation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction yields for fluorinated bicyclopentane derivatives?

  • Methodological Answer : Apply ICReDD’s feedback loop:

  • Use quantum chemical calculations to model competing pathways (e.g., fluorination vs. ring strain-induced side reactions).
  • Compare computed activation energies with experimental kinetic data to identify discrepancies.
  • Refine models using machine learning to incorporate solvent effects and catalyst interactions .

Q. What strategies optimize the purification of methyl 3-amino-2,2-difluorobicyclopentane derivatives from complex reaction mixtures?

  • Methodological Answer : Leverage membrane separation technologies (e.g., nanofiltration) to isolate polar, fluorinated compounds. Pair this with preparative HPLC using fluorophilic stationary phases (e.g., pentafluorophenyl columns) to resolve stereoisomers. Document recovery rates and purity thresholds using mass spectrometry .

Q. How does the electronic influence of the difluoro group affect the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Conduct Hammett studies using para-substituted analogs to quantify electronic effects. Compare 19F^{19}\text{F} NMR chemical shifts with calculated σm_m values. Experimental results can be validated against DFT-predicted charge distributions at the amino and carboxylate sites .

Q. What methodologies address discrepancies in reported biological activity data for bicyclopentane-based analogs?

  • Methodological Answer : Implement comparative analysis frameworks:

  • Replicate assays under standardized conditions (e.g., buffer pH, temperature).
  • Use statistical meta-analysis to identify outliers and confounding variables (e.g., solvent polarity in cell-based assays).
  • Cross-reference with structural analogs (e.g., indole- or sulfonamide-functionalized bicyclopentanes) to isolate substituent-specific effects .

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